molecular formula C18H21BrN4O2 B13435002 5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B13435002
M. Wt: 405.3 g/mol
InChI Key: DZTSHTZGRWKZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 147676-67-3) is a pyrazolo[4,3-d]pyrimidin-7-one derivative, structurally related to phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil. Its core structure comprises a pyrazolo-pyrimidinone scaffold with a 5-bromo-2-propoxyphenyl substituent at position 5, a methyl group at position 1, and a propyl chain at position 3. The bromine atom and propoxy group on the phenyl ring distinguish it from other analogs and may influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C18H21BrN4O2

Molecular Weight

405.3 g/mol

IUPAC Name

5-(5-bromo-2-propoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C18H21BrN4O2/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(19)7-8-14(12)25-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H,20,21,24)

InChI Key

DZTSHTZGRWKZFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)Br)OCCC)C

Origin of Product

United States

Preparation Methods

Preparation of Pyrazolo[4,3-d]pyrimidin-7-one Core

The core is typically synthesized starting from appropriately substituted pyrazole derivatives, followed by cyclization with amidine or related reagents to form the fused pyrimidinone ring. For example, 1-methyl-3-n-propylpyrazole-5-carboxamide intermediates can be cyclized under oxidative conditions to yield the pyrazolo[4,3-d]pyrimidin-7-one scaffold.

Coupling of Phenyl and Pyrazolopyrimidinone Units

The key coupling step involves the formation of a bond between the phenyl ring and the pyrazolopyrimidinone core at the 5-position of the heterocycle. This is often achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) depending on the leaving groups and functional handles present.

Detailed Preparation Methodology Based on Related Compounds

Drawing from the European patent EP0463756A1 and related literature on pyrazolopyrimidinone derivatives, a plausible preparation pathway for the target compound is as follows:

Step Description Reagents/Conditions Notes
1 Synthesis of 5-bromo-2-propoxyphenyl intermediate Start from 2,5-dihydroxybromobenzene; propylation with propyl bromide under basic conditions (e.g., K2CO3, acetone) Yields 5-bromo-2-propoxyphenyl derivative
2 Preparation of 1-methyl-3-n-propylpyrazole-5-carboxamide Alkylation of pyrazole with methyl and propyl halides; conversion to carboxamide via amidation Established methods for pyrazole functionalization
3 Cyclization to pyrazolo[4,3-d]pyrimidin-7-one core Oxidative cyclization with sodium hydroxide and hydrogen peroxide in aqueous medium Conditions adapted from patent examples
4 Introduction of sulphonyl chloride or halogen functionality at phenyl ring Reaction with chlorosulfonic acid or other halogenating agents at low temperature Prepares for coupling
5 Coupling of substituted phenyl to pyrazolopyrimidinone Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling Room temperature to mild heating; solvents like ethanol or dichloromethane used
6 Purification Chromatography on silica gel; crystallization from ethyl acetate-hexane Yields purified target compound

Experimental Data from Related Syntheses

Compound Yield (%) Melting Point (°C) Purification Method Reference
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-pyrazolo[4,3-d]pyrimidin-7-one 40 141–145 Silica gel chromatography, recrystallization
5-(5-Chlorosulphonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-pyrazolo[4,3-d]pyrimidin-7-one 97 179–181 Extraction and drying

These data illustrate the feasibility of preparing analogues with similar substitution patterns and functional groups, which supports the synthetic approach for the bromo-propoxy derivative.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is the preferred method for purification of intermediates and final products, typically using mixtures of dichloromethane and methanol or ethyl acetate and hexane.
  • Crystallization: Final compounds are often crystallized from ethyl acetate-hexane mixtures to obtain pure solids suitable for characterization.
  • Characterization: Melting point determination, elemental analysis, and spectroscopic methods (NMR, MS) are standard to confirm structure and purity.

Summary and Expert Perspective

The preparation of 5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one can be reliably achieved by adapting established synthetic routes for pyrazolo[4,3-d]pyrimidin-7-one derivatives with substituted phenyl groups. The key steps involve:

  • Selective substitution on the phenyl ring to install the bromo and propoxy groups,
  • Construction and functionalization of the pyrazolopyrimidinone core,
  • Coupling of these fragments under mild conditions,
  • Rigorous purification and characterization.

This approach is supported by detailed patent disclosures and peer-reviewed syntheses of structurally related compounds, ensuring reproducibility and scalability for research and development purposes.

Chemical Reactions Analysis

Example Reaction Scheme:

StepReaction TypeReagents/ConditionsYieldReference
1CyclizationNaOH, H₂O₂, H₂O, 0–5°C82–97%
2Sulfonation/BrominationClSO₃H (chlorosulphonic acid), 0°C90–97%
3Propoxy Substitutionn-Propanol, HCl, reflux75–85%

Substitution Reactions

The bromine atom at the 5-position of the phenyl ring is highly reactive, enabling diverse substitutions:

  • Nucleophilic Aromatic Substitution (NAS) :

    • Reacts with amines (e.g., piperazine, 4-methylpiperazine) in ethanol to form sulfonamide derivatives .

    • Example: Reaction with piperazine yields 5-(5-(piperazinylsulphonyl)-2-propoxyphenyl)-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (yield: 84–91%) .

  • Cross-Coupling Reactions :

    • Suzuki-Miyaura coupling with arylboronic acids to replace bromine with aryl groups (Pd catalysis) .

Substitution Reactivity Table:

ReagentProduct StructureConditionsYieldReference
PiperazineSulfonamide derivativeEtOH, RT, 4 days84%
4-MethylpiperazineN-Methylsulfonamide derivativeDCM, 40°C89%
Phenylboronic acidBiaryl derivativePd(PPh₃)₄, K₂CO₃76%

Oxidation and Hydrolysis

The pyrimidinone ring undergoes controlled oxidation and hydrolysis:

  • Oxidation : Treatment with H₂O₂/NaOH converts thioether groups to sulfones .

  • Hydrolysis : Acidic hydrolysis of the propoxy group (e.g., HCl/H₂O) generates phenolic derivatives, though this is less common due to steric hindrance .

Stability Data:

ReactionConditionsOutcomeReference
Acid Hydrolysis6M HCl, reflux, 12hPartial cleavage of propoxy group
Base Hydrolysis2M NaOH, RT, 24hStable; no degradation

Functionalization of the Pyrazole Core

  • Tautomerization : Exists in equilibrium between 7-keto and 7-hydroxy tautomers, affecting solubility and reactivity .

  • Complexation : Forms coordination complexes with transition metals (e.g., Cu²⁺) in methanol, relevant to catalytic applications .

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes above 250°C without melting, forming polymeric char .

  • Photoreactivity : UV light (254 nm) induces bromine dissociation, generating aryl radicals that dimerize or react with solvents .

Scientific Research Applications

5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Substituents Molecular Formula Molecular Weight Key Features CAS Number
Target Compound 5-(5-Bromo-2-propoxyphenyl), 1-methyl, 3-propyl C₂₀H₂₂BrN₅O₂ 448.33 Bromo and propoxy groups enhance lipophilicity; potential for altered metabolic stability 147676-67-3
Sildenafil 5-(2-Ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl), 1-methyl, 3-propyl C₂₂H₃₀N₆O₄S 474.58 Ethoxy and methylpiperazinyl sulfonyl groups; first PDE5 inhibitor approved for erectile dysfunction 139755-83-2
Desmethylsildenafil 5-(2-Ethoxy-5-(piperazinylsulfonyl)phenyl), 3-propyl C₂₁H₂₈N₆O₄S 460.55 Lacks the methyl group at position 1; metabolite of sildenafil with reduced activity 139755-82-1
Gendenafil 5-(5-Acetyl-2-ethoxyphenyl), 1-methyl, 3-propyl C₁₉H₂₂N₄O₃ 354.41 Acetyl group at position 5; shorter side chain may reduce bioavailability 147676-66-2
Fondenafil 5-(2-Ethoxy-5-(4-ethylpiperazinylcarbonyl)phenyl), 1-methyl, 3-propyl C₂₄H₃₂N₆O₃ 452.55 Ethylpiperazinyl carbonyl substituent; higher molecular weight due to extended side chain 944241-52-5
Acetildenafil 5-(2-Ethoxy-5-(2-(4-ethylpiperazinyl)acetyl)phenyl), 1-methyl, 3-propyl C₂₆H₃₄N₆O₃ 478.60 Piperazinyl acetyl group; potential for improved solubility 831217-01-7

Pharmacological and Functional Insights

  • Propoxy substitution could prolong half-life compared to ethoxy analogs due to increased lipophilicity .
  • Sildenafil : High selectivity for PDE5 (IC₅₀ = 3.5 nM) but exhibits dose-dependent bioavailability (40–50%) due to first-pass metabolism .
  • Desmethylsildenafil: Reduced metabolic stability compared to sildenafil; acts as a minor metabolite with lower potency .
  • Gendenafil : The acetyl group may reduce membrane permeability, limiting efficacy in vivo .
  • Fondenafil : The ethylpiperazinyl carbonyl group improves solubility but introduces risk of off-target effects on other PDE isoforms .

Biological Activity

5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidine family. Its unique structure, characterized by the presence of bromine and propoxy groups, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C18H21BrN4O2C_{18}H_{21}BrN_{4}O_{2} with a molecular weight of 405.3 g/mol. The structural features indicate its potential for various biological interactions.

PropertyValue
Molecular FormulaC18H21BrN4O2C_{18}H_{21}BrN_{4}O_{2}
Molecular Weight405.3 g/mol
IUPAC Name5-(5-bromo-2-propoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
InChI KeyDZTSHTZGRWKZFS-UHFFFAOYSA-N

The compound acts primarily as an inhibitor of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs). This inhibition leads to elevated levels of cGMP, which can have several beneficial effects such as vasodilation and anti-aggregatory activity on platelets. The selectivity for cGMP PDEs over cyclic adenosine monophosphate phosphodiesterases (cAMP PDEs) is crucial for its therapeutic applications in cardiovascular disorders such as hypertension and heart failure .

Anticancer Activity

Recent studies have indicated that compounds in the pyrazolo[4,3-d]pyrimidine class exhibit anticancer properties. The mechanism involves the modulation of signaling pathways that are crucial for cancer cell proliferation and survival. Specifically, the compound has shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction .

Cardiovascular Effects

The selective inhibition of cGMP PDEs contributes to vasodilatory effects, making this compound a candidate for treating cardiovascular diseases. It enhances the effects of endothelium-derived relaxing factors and nitrovasodilators, which can be beneficial in conditions like angina and heart failure .

Anti-inflammatory Properties

In addition to its cardiovascular applications, this compound has demonstrated anti-inflammatory effects. By modulating inflammatory pathways, it could potentially be used in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Cardiovascular Applications : A study highlighted the efficacy of pyrazolo[4,3-d]pyrimidin-7-one derivatives in elevating cGMP levels, leading to improved vascular function in animal models .
  • Anticancer Research : In vitro studies showed that compounds similar to this compound inhibited proliferation in cancer cell lines such as HT-29 and TK-10 through apoptosis pathways .
  • Inflammation Studies : Research demonstrated that this compound reduced inflammatory markers in models of chronic inflammation, suggesting its potential utility in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one?

Answer:
The synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves cyclocondensation of aminopyrazoles with appropriate electrophiles. For example:

  • Step 1 : React 4-aminopyrazole derivatives with a substituted phenyl aldehyde under acidic conditions to form the pyrazolo-pyrimidine core. Adjust substituents (e.g., bromo, propoxy) via nucleophilic substitution or coupling reactions .
  • Step 2 : Methylation at the 1-position can be achieved using iodomethane and NaH in dry DMF at 0°C, followed by purification via silica gel chromatography (CH₂Cl₂/MeOH eluent, 88% yield) .
  • Validation : Confirm regiochemistry using NOESY experiments to verify spatial proximity between substituents (e.g., H-3 and CH₂ groups) .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Answer:

  • Design of Experiments (DoE) : Use statistical modeling to optimize variables (temperature, solvent ratio, catalyst loading). For instance, flow-chemistry systems improve reproducibility in diazomethane syntheses by controlling reaction parameters precisely .
  • Byproduct Analysis : Employ LC-MS or HRMS (e.g., EIm/z with 0.0004 mass accuracy ) to identify impurities. Adjust reaction time or stoichiometry to suppress undesired pathways (e.g., over-alkylation).
  • Purification : Gradient elution in preparative TLC (e.g., CHCl₃/MeOH 9:1) improves separation of regioisomers .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Key signals include pyrimidinone C=O (~165 ppm in 13C NMR) and aromatic protons (δ 6.2–8.4 ppm in 1H NMR). Compare shifts to structurally similar compounds (e.g., 5-(2-ethoxyphenyl) analogs ).
  • Mass Spectrometry : HRMS (e.g., m/z 244.9359 for a related compound ) confirms molecular weight.
  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) for purity assessment (>98% by area normalization) .

Advanced: How can structural modifications at the 5-position (bromo/propoxy) influence phosphodiesterase (PDE) inhibition?

Answer:

  • SAR Studies : Replace bromo with electron-withdrawing groups (e.g., chlorosulfonyl ) to enhance binding to PDE catalytic pockets. Ethoxy-to-propoxy substitutions may alter lipophilicity (logP) and membrane permeability.
  • Assay Design : Follow AOAC SMPR 2014.011 guidelines for PDE inhibition assays, using standardized substrates and kinetic analysis . Compare IC₅₀ values against sildenafil analogs .

Basic: How to resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, enzyme source) per AOAC standards .
  • Meta-Analysis : Cross-reference data with structurally similar derivatives (e.g., 5-methylfuran-2-yl analogs ) to identify trends in substituent effects.
  • Control Experiments : Rule out off-target effects using PDE isoform-specific inhibitors .

Advanced: What degradation pathways are relevant for this compound under physiological conditions?

Answer:

  • Hydrolysis : The pyrimidin-7-one ring is susceptible to base-catalyzed hydrolysis. Monitor degradation via pH-stability studies (e.g., 37°C in PBS at pH 7.4) .
  • Oxidative Stress : Bromophenyl groups may undergo hepatic CYP450-mediated debromination. Use LC-MS/MS to detect metabolites .
  • Photostability : Conduct ICH Q1B testing under UV/vis light to identify photo-degradants (e.g., quinone formation) .

Advanced: How to design a study assessing this compound’s selectivity across PDE isoforms?

Answer:

  • Enzyme Panel Screening : Test against recombinant PDE1–PDE11 isoforms at 1–100 μM concentrations. Use fluorescent cAMP/cGMP analogs for real-time activity monitoring .
  • Molecular Docking : Model interactions with PDE5 (PDB: 1TBF) to predict selectivity. Compare binding energies of bromo vs. ethoxy substituents .
  • Data Interpretation : Calculate selectivity ratios (IC₅₀ PDE5/IC₅₀ other PDEs) to quantify isoform preference .

Basic: What precautions are necessary when handling this compound in vitro?

Answer:

  • Storage : Store at –20°C under argon to prevent oxidation. Use amber vials to avoid photodegradation .
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) for cellular assays to avoid precipitation .
  • Safety : Follow GHS guidelines (H302, H315) for skin/eye protection and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.